molecular formula C26H30FN7O3 B7882032 Azd-1152hqpa CAS No. 1218904-24-5

Azd-1152hqpa

Número de catálogo B7882032
Número CAS: 1218904-24-5
Peso molecular: 507.6 g/mol
Clave InChI: QYZOGCMHVIGURT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AZD-1152HQPA, also known as Barasertib-HQPA or AZD2811, is a highly potent and selective inhibitor of Aurora kinase B . It has been shown to inhibit the proliferation of hematopoietic malignant cells, disrupting spindle checkpoint functions and chromosome alignment, resulting in inhibition of cytokinesis followed by apoptosis .


Molecular Structure Analysis

The molecular formula of AZD-1152HQPA is C26H30FN7O3 . The InChI code is InChI=1S/C26H30FN7O3/c1-2-34 (10-11-35)9-4-12-37-21-7-8-22-23 (16-21)28-17-29-26 (22)31-24-14-20 (32-33-24)15-25 (36)30-19-6-3-5-18 (27)13-19/h3,5-8,13-14,16-17,35H,2,4,9-12,15H2,1H3, (H,30,36) (H2,28,29,31,32,33) .


Chemical Reactions Analysis

AZD-1152HQPA is a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor and is converted rapidly to the active AZD-1152-HQPA in plasma .


Physical And Chemical Properties Analysis

AZD-1152HQPA is a crystalline solid with a molecular weight of 507.6 . It has a solubility of 1 mg/ml in DMF, 15 mg/ml in DMSO, and 0.33 mg/ml in DMSO:PBS (pH 7.2) (1:2) .

Aplicaciones Científicas De Investigación

Aurora Kinase Inhibition

AZD1152HQPA is a highly potent and selective inhibitor of Aurora B . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. By inhibiting these kinases, AZD1152HQPA can prevent cell division, reducing cell viability and inducing apoptosis .

Treatment of Acute Myeloid Leukaemia

The prodrug AZD1152, of which AZD1152HQPA is the active metabolite, has shown clinical activity in acute myeloid leukaemia . This suggests that AZD1152HQPA could potentially be used in the treatment of this type of cancer.

Treatment of Diffuse Large B Cell Lymphoma (DLBCL)

In preclinical studies, models of DLBCL showed sensitivity to Aurora B kinase inhibitors . AZD1152HQPA Accurin consistently reduced the growth of DLBCL models , indicating its potential as a therapeutic agent for this type of lymphoma.

Treatment of Small Cell Lung Cancer (SCLC)

Similar to DLBCL, SCLC models also showed sensitivity to Aurora B kinase inhibitors . AZD1152HQPA Accurin was able to reduce the growth of SCLC models , suggesting its potential use in treating SCLC.

Nanoparticle Drug Delivery

AZD1152HQPA has been developed into an Accurin nanoparticle . This nanoparticle formulation allows for sustained release and enhanced tumour accumulation, which could maximize the benefits of the drug .

Overcoming Bone Marrow Toxicity

One of the challenges with Aurora kinase inhibitors is their bone marrow toxicity . However, the AZD1152HQPA Accurin nanoparticle shows increased efficacy without the bone marrow toxicity seen with the prodrug formulation , making it a safer option for cancer treatment.

Mecanismo De Acción

Target of Action

AZD-1152-HQPA is a highly potent and selective inhibitor of Aurora B kinase . Aurora kinases are serine-threonine kinases that participate in several stages of mitosis including chromosomal segregation and cytokinesis . Aurora B kinase is frequently elevated in human cancers, making it an attractive target for therapeutic intervention .

Mode of Action

AZD-1152-HQPA interacts with Aurora B kinase, inhibiting its function . This interaction leads to the prevention of cell division, inducing chromosome misalignment . The inhibition of Aurora B kinase by AZD-1152-HQPA is consistent with the observed reduction in cell viability and induction of apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by AZD-1152-HQPA is the Aurora B kinase pathway. Inhibition of this pathway disrupts spindle checkpoint functions and chromosome alignment, resulting in inhibition of cytokinesis followed by apoptosis . This leads to the accumulation of cells with polyploid DNA and reduced viability .

Pharmacokinetics

AZD-1152 is a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor (AZD1152-HQPA) and is converted rapidly to the active AZD1152-HQPA in plasma . This rapid conversion suggests that AZD-1152-HQPA has desirable pharmacokinetic properties, characterized by dose-dependent exposure .

Result of Action

The result of AZD-1152-HQPA’s action is a reduction in cell viability and induction of apoptosis . It potently inhibits the growth of human colon, lung, and hematologic tumor xenografts . Detailed pharmacodynamic analysis reveals a temporal sequence of phenotypic events in tumors, transient suppression of histone H3 phosphorylation, followed by accumulation of 4N DNA in cells, and then an increased proportion of polyploid cells .

Action Environment

The action of AZD-1152-HQPA is influenced by the environment in which it is administered. For example, the compound is completely converted to the active moiety, AZD1152-HQPA, in human plasma following parenteral administration in vivo . This suggests that the bioavailability and efficacy of AZD-1152-HQPA may be influenced by factors such as the route of administration and the physiological environment in the body.

Safety and Hazards

The safety data sheet for AZD-1152HQPA was not found in the search results .

Propiedades

IUPAC Name

2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN7O3/c1-2-34(10-11-35)9-4-12-37-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(36)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17,35H,2,4,9-12,15H2,1H3,(H,30,36)(H2,28,29,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZOGCMHVIGURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222584
Record name AZD-1152HQPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azd-1152hqpa

CAS RN

722544-51-6
Record name AZD-2811
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722544516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-1152HQPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEFOSBARASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29P8LWS24N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azd-1152hqpa
Reactant of Route 2
Reactant of Route 2
Azd-1152hqpa
Reactant of Route 3
Reactant of Route 3
Azd-1152hqpa
Reactant of Route 4
Reactant of Route 4
Azd-1152hqpa
Reactant of Route 5
Reactant of Route 5
Azd-1152hqpa
Reactant of Route 6
Reactant of Route 6
Azd-1152hqpa

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.